1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea
Description
This urea derivative features a central urea core (-NHCONH-) substituted with two distinct groups:
- N3-substituent: A diheterocyclic ethyl group containing furan-2-yl and thiophen-2-yl moieties. The thiophene’s sulfur atom enhances electron density, while the furan’s oxygen may influence metabolic stability .
The compound’s structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-thiophen-2-ylethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-17-8-7-14(11-18(17)25-2)12-21-20(23)22-13-15(16-5-3-9-26-16)19-6-4-10-27-19/h3-11,15H,12-13H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZAKJFSJRMBJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 3,4-dimethoxybenzyl chloride and 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine. These intermediates are then reacted under controlled conditions to form the final urea derivative.
-
Step 1: Preparation of 3,4-dimethoxybenzyl chloride
- React 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
- Purify the resulting 3,4-dimethoxybenzyl chloride by distillation.
-
Step 2: Preparation of 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine
- Perform a Grignard reaction using furan-2-ylmagnesium bromide and thiophen-2-ylmagnesium bromide with ethyl chloroformate.
- Hydrolyze the resulting ester to obtain the amine.
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Step 3: Formation of this compound
- React 3,4-dimethoxybenzyl chloride with 2-(furan-2-yl)-2-(thiophen-2-yl)ethylamine in the presence of a base such as triethylamine.
- Purify the final product using column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzyl or urea moieties using reagents like sodium hydride (NaH) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: Pd/C with hydrogen gas, LiAlH₄ in dry ether.
Substitution: NaH in dimethylformamide (DMF), alkyl halides in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and hydrophobic interactions, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Urea Backbone
(a) BI81819 (1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}urea)
- Key Differences : Replaces the diheterocyclic ethyl group with a furan-methyl-substituted hydroxypropyl chain.
- Impact: The hydroxypropyl group increases hydrophilicity (C18H24N2O5 vs.
(b) Atracurium Besylate
- Key Differences: Shares the 3,4-dimethoxyphenylmethyl group but incorporates a bis-tetrahydroisoquinolinium scaffold.
- Impact : The quaternary ammonium structure enables neuromuscular junction targeting, making it a muscle relaxant, whereas the target compound’s simpler urea backbone lacks this ionic functionality .
(c) 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea
- Key Differences : Substitutes the diheterocyclic ethyl group with a thiadiazole-vinylphenyl system.
Heterocyclic Modifications
(a) N-[1-(2-hydroxyethyl)-pyrazol-4-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
- Key Differences : Combines pyrazole, oxazole, and thiophene moieties.
(b) 1-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-3-[(5-sulfamoylthiophen-2-yl)methyl]urea
- Key Differences : Incorporates a sulfamoylthiophenyl group and a piperidine ring.
- Impact: The sulfamoyl group introduces hydrogen-bond donor/acceptor sites, which could improve pharmacokinetic properties compared to the target compound’s non-sulfonated structure .
Research Findings and Structural Insights
- Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining small-molecule structures, suggesting that crystallographic data for the target compound or analogs may exist .
- Synthetic Routes : Analogous compounds (e.g., BI81819) are synthesized via urea-forming reactions, often employing carbodiimides or isocyanate intermediates .
- Spectroscopy: NMR data for related urea derivatives (e.g., 1-(3-chloro-4-methylphenyl)-3-(2-(((5-(dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea) highlight characteristic shifts for urea NH protons (~6.5–8.0 ppm) and heterocyclic aromatic protons .
Comparative Data Table
Biological Activity
1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea is a compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and synthesis.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Dimethoxyphenyl group : Enhances lipophilicity and biological activity.
- Furan and thiophene rings : Contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 353.42 g/mol |
| LogP | 3.12 |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have shown that compounds with similar urea structures exhibit significant anticancer properties. For instance, derivatives of thiourea have demonstrated selective cytotoxicity against various cancer cell lines. In particular, a related compound showed GI50 values (concentration for 50% growth inhibition) ranging from 1.7 μM to 28.7 μM across different cancer types, indicating potent activity against non-small cell lung cancer and breast cancer cells .
Antimicrobial Properties
The compound's structure suggests potential antibacterial and antifungal activities. Thiourea derivatives have been reported to possess broad-spectrum antimicrobial effects. For example, certain derivatives exhibited significant inhibitory effects against pathogenic bacteria and fungi, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Inflammation-related diseases could also be targeted by this compound. Research indicates that similar urea compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests that our compound may also exhibit anti-inflammatory properties, although specific studies are needed to confirm this hypothesis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The urea moiety is known to form hydrogen bonds with target enzymes, potentially inhibiting their activity.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, contributing to cytotoxic effects against tumors.
Case Studies
- Antitumor Efficacy : A study involving a structurally similar compound demonstrated significant antitumor efficacy in vivo, with reduced tumor sizes observed in treated mice compared to controls .
- Antimicrobial Testing : In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, supporting its potential as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
